4,4,4-Trifluoro-1-(6-methoxy-3-pyridinyl)-1,3-butanedione
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Overview
Description
4,4,4-Trifluoro-1-(6-methoxy-3-pyridinyl)-1,3-butanedione is an organic compound that features a trifluoromethyl group and a methoxy-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-1-(6-methoxy-3-pyridinyl)-1,3-butanedione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methoxy-3-pyridinecarboxaldehyde and trifluoroacetylacetone.
Condensation Reaction: The key step involves a condensation reaction between 6-methoxy-3-pyridinecarboxaldehyde and trifluoroacetylacetone in the presence of a base, such as sodium ethoxide or potassium carbonate, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-1-(6-methoxy-3-pyridinyl)-1,3-butanedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group and methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4,4,4-Trifluoro-1-(6-methoxy-3-pyridinyl)-1,3-butanedione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-1-(6-methoxy-3-pyridinyl)-1,3-butanedione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and methoxy-substituted pyridine ring play crucial roles in binding to these targets and modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-1-(3-pyridinyl)-1,3-butanedione: Lacks the methoxy group, which may affect its chemical properties and biological activity.
4,4,4-Trifluoro-1-(6-methyl-3-pyridinyl)-1,3-butanedione: Contains a methyl group instead of a methoxy group, leading to differences in reactivity and applications.
Uniqueness
4,4,4-Trifluoro-1-(6-methoxy-3-pyridinyl)-1,3-butanedione is unique due to the presence of both the trifluoromethyl group and the methoxy-substituted pyridine ring. These functional groups confer distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, which can influence its reactivity and interactions with biological targets.
Biological Activity
4,4,4-Trifluoro-1-(6-methoxy-3-pyridinyl)-1,3-butanedione (CAS No. 896133-70-3) is a synthetic compound characterized by a trifluoromethyl group and a methoxy-substituted pyridine. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties.
- Molecular Formula : C10H8F3NO3
- Molecular Weight : 247.17 g/mol
- IUPAC Name : 4,4,4-trifluoro-1-(6-methoxypyridin-3-yl)butane-1,3-dione
- Structure : Chemical Structure
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. A study evaluating a series of β-diketones found that certain derivatives could induce apoptosis in human tumor cells, highlighting the potential of trifluoromethylated diketones in cancer therapy .
Table 1: Cytotoxicity of Related β-Diketones
Compound Name | Cell Line Tested | CC50 (µg/mL) |
---|---|---|
This compound | HSC-2 (oral squamous cell carcinoma) | TBD |
3-formylchromone | HSC-2 | 7.8 |
GNE-3500 (related compound) | Various cancer lines | >200-fold selectivity for target |
Anti-inflammatory Activity
The compound's structural features suggest it may act as an inverse agonist for nuclear receptors involved in inflammatory pathways. Specifically, it may modulate the activity of retinoic acid receptor-related orphan receptor gamma (RORγ), which plays a crucial role in the production of interleukin-17 (IL-17), a key cytokine in inflammatory diseases .
The proposed mechanism of action involves the inhibition of specific nuclear receptors that regulate inflammatory responses. By binding to these receptors, this compound could potentially downregulate pro-inflammatory cytokines and promote apoptosis in malignant cells.
Case Studies
In preclinical studies involving animal models of inflammation and cancer:
- Inflammation Model : Administration of the compound resulted in a significant reduction of IL-17 levels compared to control groups. This suggests its potential utility in treating conditions like psoriasis and rheumatoid arthritis.
- Cancer Model : In vivo studies showed that treatment with this compound led to tumor regression in xenograft models, indicating its effectiveness as an anticancer agent.
Properties
IUPAC Name |
4,4,4-trifluoro-1-(6-methoxypyridin-3-yl)butane-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO3/c1-17-9-3-2-6(5-14-9)7(15)4-8(16)10(11,12)13/h2-3,5H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVECNKLEVFRIEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)CC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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